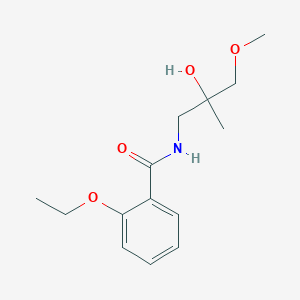

3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The molecule also includes a pyrrolidine ring, a five-membered ring with one nitrogen atom, which is a common scaffold in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the phenylsulfonyl group, and the 3-methoxybenzamide group. The pyrrolidine ring could contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The amide group in the benzamide moiety, for example, could be involved in hydrolysis reactions. The pyrrolidine ring might undergo reactions at the nitrogen atom .Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Chemical Properties

- Research on related compounds includes the enantioselective synthesis of piperidines, indicating the importance of these structures in developing pharmaceuticals and chemicals with specific chiral properties. For instance, methods for synthesizing 2,3-disubstituted piperidines from (S)-methylpyroglutamate showcase the versatility of similar compounds in organic synthesis (Calvez, Chiaroni, & Langlois, 1998).

Novel Routes to Piperidines and Related Compounds

- A study provided a new route to synthesize piperidines and related cyclic structures, emphasizing the role of such compounds in the synthesis of biologically active molecules, including potential anticancer agents (Back & Nakajima, 2000).

Green Chemistry Approaches

- Research into 'green' chemistry methodologies has explored efficient and selective benzoylation techniques using benzoyl cyanide in ionic liquids, highlighting the compound's role in safer and more sustainable chemical syntheses (Prasad et al., 2005).

Neuroleptic Activity

- Studies on benzamide derivatives, including structures similar to "3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide," have investigated their potential neuroleptic activity, demonstrating the importance of these compounds in developing new treatments for neurological conditions (Iwanami et al., 1981).

Metabolic Pathway Studies

- The metabolic fate and disposition of structurally related compounds have been studied in animal models, providing insights into their absorption, distribution, metabolism, and excretion, which is crucial for the development of new drugs (Yue et al., 2011).

QSAR Modeling

- QSAR (Quantitative Structure-Activity Relationship) modeling on dopamine D2 receptor binding affinity of related benzamides has been conducted to understand the structural requirements for binding affinity, which aids in the rational design of therapeutic agents (Samanta et al., 2005).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which suggests that “3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide” might also interact with various biological targets.

Mode of Action

Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the wide range of activities associated with similar compounds, it’s likely that it could interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the pyrrolidine ring could potentially influence these properties, as it is known to efficiently explore the pharmacophore space due to sp3-hybridization .

Result of Action

Based on the biological activities of similar compounds, it could potentially have a wide range of effects .

Propiedades

IUPAC Name |

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-25-17-9-5-7-15(13-17)19(22)20-14-16-8-6-12-21(16)26(23,24)18-10-3-2-4-11-18/h2-5,7,9-11,13,16H,6,8,12,14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOWBNQDZINEPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2591646.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL](/img/structure/B2591650.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2591654.png)

![N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2591659.png)

![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]ethanimidoyl chloride](/img/structure/B2591662.png)

![3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B2591663.png)

![N-[2-Oxo-2-(N-phenylanilino)ethyl]prop-2-enamide](/img/structure/B2591666.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2591668.png)